molecular formula C16H14F2N2O B14354036 4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole CAS No. 92897-07-9

4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B14354036
CAS No.: 92897-07-9
M. Wt: 288.29 g/mol
InChI Key: IPIUZSHOTWWUFG-UHFFFAOYSA-N
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Description

4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a difluoromethoxyphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)phenyl isocyanate
  • 4-(Difluoromethoxy)phenyl isothiocyanate

Uniqueness

Compared to similar compounds, 4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

92897-07-9

Molecular Formula

C16H14F2N2O

Molecular Weight

288.29 g/mol

IUPAC Name

4-[4-(difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C16H14F2N2O/c17-16(18)21-13-8-6-11(7-9-13)14-10-19-20-15(14)12-4-2-1-3-5-12/h1-9,14,16,19H,10H2

InChI Key

IPIUZSHOTWWUFG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=NN1)C2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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